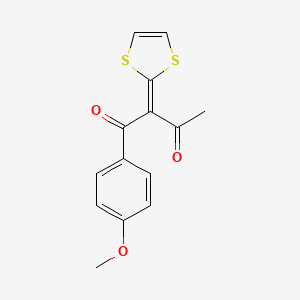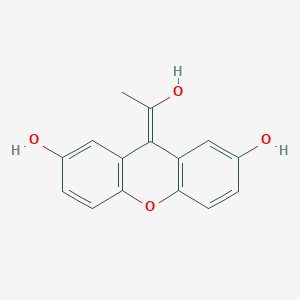
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxyethylidene group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol typically involves the reaction of xanthene derivatives with appropriate reagents to introduce the hydroxyethylidene group. One common method involves the use of aldehydes and ketones in the presence of a base to form the hydroxyethylidene moiety. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
科学的研究の応用
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism of action of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- 1-Hydroxyethylidene-1,1-diphosphonic acid
- Etidronic acid
Uniqueness
This compound is unique due to its specific structure, which combines the aromatic xanthene core with a hydroxyethylidene group This combination imparts distinct chemical and biological properties, making it valuable for various applications
特性
CAS番号 |
104830-38-8 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
9-(1-hydroxyethylidene)xanthene-2,7-diol |
InChI |
InChI=1S/C15H12O4/c1-8(16)15-11-6-9(17)2-4-13(11)19-14-5-3-10(18)7-12(14)15/h2-7,16-18H,1H3 |
InChIキー |
MBFCMKPQCKXQSM-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2=C(C=CC(=C2)O)OC3=C1C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

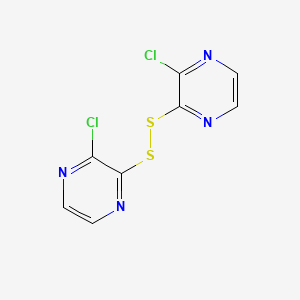
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
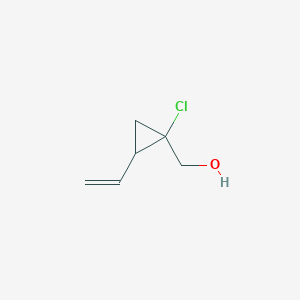
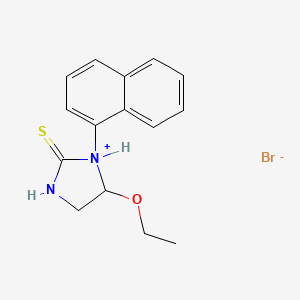
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
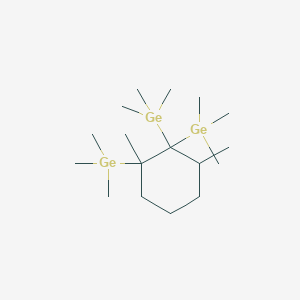
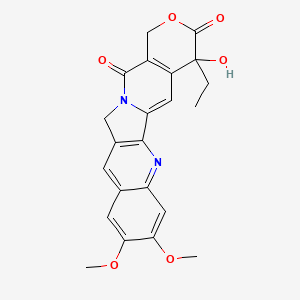
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
